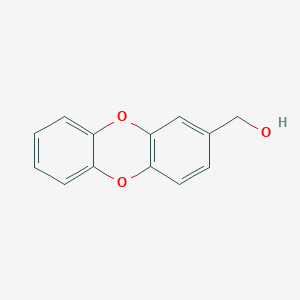

Oxanthren-2-ylmethanol

Vue d'ensemble

Description

Oxanthren-2-ylmethanol is a chemical compound with the following properties:

- IUPAC Name : dibenzo[b,e][1,4]dioxin-2-ylmethanol

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.22 g/mol

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

- Country of Origin : Ukraine (UA)

- Shipping Temperature : Normal

Molecular Structure Analysis

The molecular structure of Oxanthren-2-ylmethanol consists of a dibenzo[b,e][1,4]diox

Applications De Recherche Scientifique

1. Drug Delivery and Release Monitoring

Perylene-3-ylmethanol nanoparticles, related to Oxanthren-2-ylmethanol, have been innovatively used in drug delivery systems. They uniquely serve multiple roles, acting as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and real-time monitors for drug release. These nanoparticles exhibit commendable biocompatibility, efficient cellular uptake, and proficient photoregulated anticancer drug release capabilities, marking a significant advancement in photoresponsive nanocarrier design (Jana et al., 2012).

2. Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, closely related to Oxanthren-2-ylmethanol, demonstrates potential in optically gating nanofluidic devices based on synthetic ion channels. The compound helps create hydrophilic groups on the inner surface of channels through photolabile hydrophobic molecule removal by irradiation. This innovation is pivotal in UV-light-triggered permselective transport of ionic species, offering promising applications in controlled release, sensing, and information processing technologies (Ali et al., 2012).

3. Synthesis of Thianthrene Derivatives

Thianthrene derivatives, chemically related to Oxanthren-2-ylmethanol, have been synthesized and their reactions studied. These derivatives, such as 1,1′-methylenedithianthrene, have been used to generate sterically hindered thianthren-1-yl compounds. The X-ray crystallography-confirmed structures provide valuable insights into thianthrene derivatives’ reactivity and nature, expanding the chemical understanding and potential applications of these compounds in various domains (Sheikh et al., 2013).

4. Catalytic Asymmetric Synthesis

Enantiopure diarylmethanols and diarylmethylamines, structurally related to Oxanthren-2-ylmethanol, are critical in synthesizing pharmaceutically relevant products with diverse therapeutic properties. The asymmetric carbon-carbon bond formations and enantioselective reductions of diarylketones are pivotal in generating these enantiopure compounds, highlighting the compound’s significance in advancing pharmaceutical synthesis (Schmidt et al., 2006).

Propriétés

IUPAC Name |

dibenzo-p-dioxin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBMSPPLEHGBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxanthren-2-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

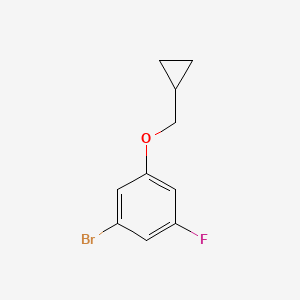

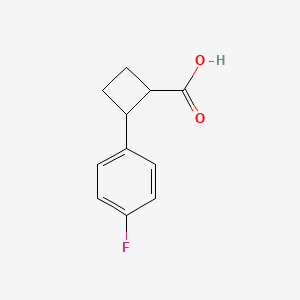

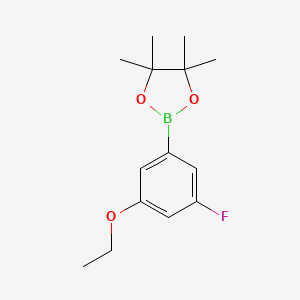

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)

![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)